FAS-IN-1 Tosylate
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Overview
Description
FAS-IN-1 (Tosylate): is a potent inhibitor of fatty acid synthase, an enzyme crucial for the synthesis of fatty acids. This compound has shown significant potential in scientific research due to its ability to inhibit fatty acid synthase with an IC50 value of 10 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FAS-IN-1 (Tosylate) typically involves the reaction of a precursor molecule with p-toluenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for FAS-IN-1 (Tosylate) are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: FAS-IN-1 (Tosylate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol .
Scientific Research Applications
Chemistry: FAS-IN-1 (Tosylate) is used as a tool compound to study the inhibition of fatty acid synthase, providing insights into the enzyme’s role in fatty acid metabolism .
Biology: In biological research, FAS-IN-1 (Tosylate) is used to investigate the effects of fatty acid synthase inhibition on cellular processes, including cell proliferation and apoptosis .
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer and obesity, where fatty acid synthase plays a critical role .
Industry: FAS-IN-1 (Tosylate) is used in the development of new drugs and therapeutic agents targeting fatty acid synthase .
Mechanism of Action
FAS-IN-1 (Tosylate) exerts its effects by binding to the active site of fatty acid synthase, thereby inhibiting its enzymatic activity. This inhibition disrupts the synthesis of fatty acids, leading to a decrease in cellular lipid levels. The compound targets multiple domains of fatty acid synthase, including the ketoacyl synthase and enoyl reductase domains .
Comparison with Similar Compounds
Orlistat: Another fatty acid synthase inhibitor with a different mechanism of action.
Denifanstat: A potent inhibitor of fatty acid synthase with similar applications in scientific research.
Uniqueness: FAS-IN-1 (Tosylate) is unique due to its high potency and specificity for fatty acid synthase, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-cyclopropyl-9-(4-quinolin-7-ylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S.C7H8O3S/c30-25-17-33-26(18-29(25)22-7-8-22)11-14-28(15-12-26)34(31,32)23-9-5-19(6-10-23)21-4-3-20-2-1-13-27-24(20)16-21;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-10,13,16,22H,7-8,11-12,14-15,17-18H2;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCMVJUNHJQOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1N2CC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC6=C(C=CC=N6)C=C5)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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